molecular formula C16H21N3O2 B2673322 N-propyl-2-(2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 955293-98-8

N-propyl-2-(2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No. B2673322
CAS RN: 955293-98-8
M. Wt: 287.363
InChI Key: XIDQSFNQRAYBRJ-UHFFFAOYSA-N
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Description

“N-propyl-2-(2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a tetrahydrofuran group, which is a five-membered ring consisting of four carbon atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole ring and the tetrahydrofuran ring would contribute to the rigidity of the molecule, while the propyl and acetamide groups would add some flexibility .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Tetrahydrofuran is also a polar compound and is miscible with water .

Scientific Research Applications

Synthesis Techniques

A novel approach to the synthesis of functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles through oxidative aminocarbonylation-heterocyclization has been developed. This method involves the oxidative aminocarbonylation of N-substituted-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines in the presence of secondary nucleophilic amines, yielding products in good to excellent yields under relatively mild conditions using a simple catalytic system. This demonstrates a potential pathway for synthesizing derivatives similar to N-propyl-2-(2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide with high efficiency and minimal environmental impact (Veltri et al., 2018).

Antioxidant Applications

Benzimidazole derivatives have been explored for their antioxidant capabilities in local base oil, showcasing their potential utility in industrial applications to enhance oxidation stability. This study emphasizes the role of benzimidazole compounds in improving the oxidative stability of local base oils, hinting at the broader applicability of similar compounds in materials science and industrial chemistry (Basta et al., 2017).

Anticancer and Antimicrobial Properties

Research into 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings has identified compounds with significant anticancer activity against various cancer cell lines, suggesting a promising avenue for the development of new chemotherapeutic agents. The study showcases the potential of structurally similar compounds to N-propyl-2-(2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide in cancer treatment, emphasizing the importance of chemical structure in therapeutic efficacy (Yurttaş et al., 2015). Additionally, novel benzo[d]imidazolyl tetrahydropyridine carboxylates have been synthesized and evaluated for their anti-inflammatory, antioxidant, antibacterial, and antifungal activities, demonstrating the multifaceted potential of benzimidazole derivatives in pharmaceutical applications (Anisetti et al., 2017).

Future Directions

The future directions for research on this compound would likely involve further exploration of its biological activities and potential therapeutic applications. Given the wide range of activities exhibited by imidazole derivatives, this compound could have potential in the development of new drugs .

properties

IUPAC Name

2-[2-(oxolan-2-yl)benzimidazol-1-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-2-9-17-15(20)11-19-13-7-4-3-6-12(13)18-16(19)14-8-5-10-21-14/h3-4,6-7,14H,2,5,8-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDQSFNQRAYBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C2=CC=CC=C2N=C1C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propyl-2-(2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide

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